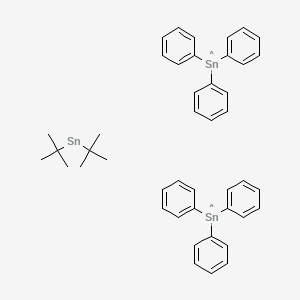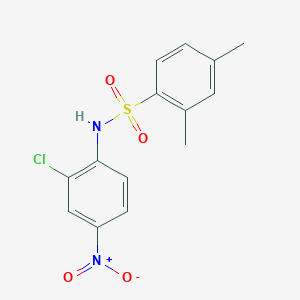
N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and phenol derivatives. The synthesis could involve:
Nucleophilic substitution: to introduce the phenoxy group.
Alkylation: to attach the propylpentane chain.
Amidation: or to form the final diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.
Reduction: Reduction reactions could occur at the quinoline ring or the amine groups.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
The compound might be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, dyes, or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptors, or intercalate into DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups, which might confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
111981-70-5 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N'-(6-methoxy-5-phenoxyquinolin-8-yl)-N-propylpentane-1,5-diamine |
InChI |
InChI=1S/C24H31N3O2/c1-3-14-25-15-8-5-9-16-26-21-18-22(28-2)24(20-13-10-17-27-23(20)21)29-19-11-6-4-7-12-19/h4,6-7,10-13,17-18,25-26H,3,5,8-9,14-16H2,1-2H3 |
InChI Key |
XXBIZFVQPFACAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


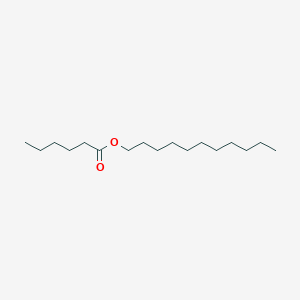
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
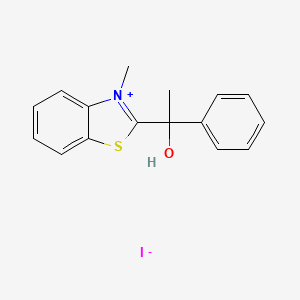
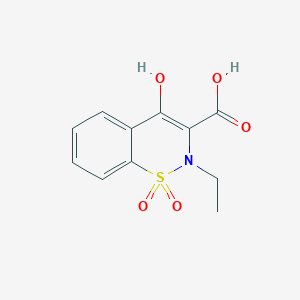
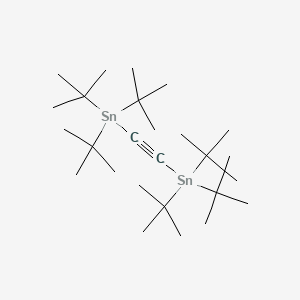
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
